REACTION_CXSMILES
|
[P:1]([OH:13])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=O)(O)[O-].[Na+].S([O-])(O)(=O)=O.S(Cl)(O[CH2:28][Cl:29])(=O)=O>O.ClCCl>[P:1]([O:13][CH2:28][Cl:29])([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC(C)(C)C)(OC(C)(C)C)O
|
Name
|
|
Quantity
|
186 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
it was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |